4-Chlorophenyl methyl sulfoxide, (S)-
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Overview
Description
4-Chlorophenyl methyl sulfoxide, (S)- is an organic compound with the molecular formula C7H7ClOS. It is a sulfoxide derivative of 4-chlorophenyl methyl sulfide. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenyl methyl sulfoxide, (S)- can be synthesized through the oxidation of 4-chlorophenyl methyl sulfide. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of 4-chlorophenyl methyl sulfoxide.
Industrial Production Methods
In industrial settings, the production of 4-chlorophenyl methyl sulfoxide may involve the use of more efficient and scalable methods. For example, the oxidation can be performed using molecular oxygen in the presence of a transition-metal catalyst. This method offers higher yields and is more environmentally friendly due to the use of oxygen as the oxidant.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 4-chlorophenyl methyl sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-Chlorophenyl methyl sulfone.
Reduction: 4-Chlorophenyl methyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl methyl sulfoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of sulfur-containing compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-chlorophenyl methyl sulfoxide involves its interaction with molecular targets through its sulfoxide group. This group can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfide: The precursor to 4-chlorophenyl methyl sulfoxide, differing by the oxidation state of the sulfur atom.
4-Chlorophenyl methyl sulfone: The fully oxidized form of the compound, with different chemical properties and reactivity.
Methyl phenyl sulfoxide: A similar sulfoxide compound without the chlorine substituent, used for comparison in reactivity and applications.
Uniqueness
4-Chlorophenyl methyl sulfoxide is unique due to the presence of both the sulfoxide group and the chlorine substituent on the aromatic ring. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.
Properties
CAS No. |
112456-62-9 |
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Molecular Formula |
C7H7ClOS |
Molecular Weight |
174.65 g/mol |
IUPAC Name |
1-chloro-4-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m0/s1 |
InChI Key |
UBDUBBTYCRJUHW-JTQLQIEISA-N |
Isomeric SMILES |
C[S@](=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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